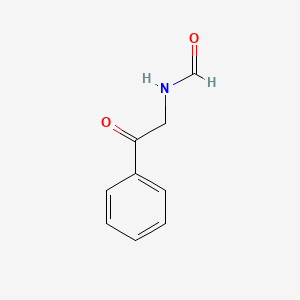

N-(2-Oxo-2-phenylethyl)formamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-phenacylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-10-6-9(12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDKEOJQWVXKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504314 | |

| Record name | N-(2-Oxo-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73286-37-0 | |

| Record name | N-(2-Oxo-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Oxo 2 Phenylethyl Formamide and Its Analogues

Direct Synthetic Routes

Direct synthesis of N-(2-Oxo-2-phenylethyl)formamide and its analogues typically involves the formation of an amide bond through the reaction of a phenacyl-type compound with a formylating agent or the formylation of a pre-existing amine.

A primary route to this compound involves the reaction of a phenacyl derivative, most commonly a phenacyl halide like 2-bromoacetophenone, with a source of the formamide (B127407) group. This nucleophilic substitution reaction provides a straightforward method for its preparation.

Another approach involves the reaction of phenacyl bromides with amines in the presence of a base like K2CO3, which proceeds through an oxidative cleavage of a C-C bond followed by the formation of a new C-N bond. nih.gov This method offers a metal-free alternative for amidation. nih.gov

Table 1: Examples of Amidation Reactions with Phenacyl Derivatives

| Phenacyl Derivative | Reagent | Product | Notes |

|---|---|---|---|

| 2-Bromoacetophenone | Formamide | This compound | Direct nucleophilic substitution. |

This table illustrates common starting materials and reagents in amidation reactions to produce formamide derivatives.

The formylation of 2-aminoacetophenone (B1585202) is another key direct synthetic strategy. A variety of formylating agents and catalytic systems can be employed for this transformation. Common methods include the use of formic acid, which can be facilitated by dehydrating agents or catalysts. nih.gov For instance, the combination of formic acid with 2-chloro-4,6-dimethoxy researchgate.netorganic-chemistry.orgsciepub.comtriazine (CDMT) and a catalyst like 4-(dimethylamino)pyridine (DMAP) has been shown to effectively formylate amines. nih.gov

The Leuckart reaction, a reductive amination process, can also be adapted for this purpose. A rapid version of this reaction using formamide with acetophenones at high temperatures (180-196°C) has been developed, significantly reducing reaction times. digitellinc.com

Table 2: Formylation Methods for 2-Aminoacetophenone

| Formylating Agent/System | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Formic acid | Toluene, Dean-Stark trap | Variable | nih.gov |

| Formic acid / CDMT | DMAP, N-methylmorpholine, DCM, reflux | Nearly quantitative | nih.gov |

This table summarizes various conditions and outcomes for the formylation of amines to produce formamides.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. sciepub.comnih.gov These reactions are valuable for creating libraries of complex molecules from simple precursors.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org The amine component, 2-aminoacetophenone, can be integrated into the Ugi reaction to generate complex structures containing the N-(2-oxo-2-phenylethyl) moiety. nih.gov

The reaction mechanism typically begins with the formation of an imine from the amine and the aldehyde. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and subsequent attack by the carboxylate anion, culminating in a Mumm rearrangement to yield the final bis-amide product. wikipedia.org The Ugi reaction is known for its high atom economy and generally high yields, often running to completion within minutes in polar, aprotic solvents like DMF. wikipedia.org

Beyond the Ugi reaction, the core structure of this compound can be incorporated into other MCRs. For example, phenacyl bromides are versatile intermediates used in various MCRs to synthesize a wide range of heterocyclic compounds. researchgate.net These reactions often proceed in a one-pot fashion, offering significant advantages in terms of time and resource efficiency. nih.gov

Consecutive MCRs, such as the Betti/Bargellini reactions, provide another powerful strategy for constructing complex molecular architectures, like oxazepine scaffolds, from simple starting materials. chemicalpapers.com

Oxidative Synthesis Pathways

Oxidative methods offer alternative routes for the synthesis of amides and their derivatives. One notable pathway involves the oxidative degradation of indole-3-acetic acid (IAA), which can be triggered by the co-oxidation of sulfite (B76179) to sulfate. researchgate.net This process leads to the cleavage of the pyrrole (B145914) ring in IAA, forming intermediates that eventually yield N-formyl-2-aminoacetophenone (a tautomer of the target compound). researchgate.net

Another approach is the direct condensation of sulfonamides with formamides catalyzed by sodium iodide (NaI) using an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This metal-free method is characterized by high atom economy and operational simplicity. organic-chemistry.org

Iodine-Catalyzed Oxidative Amidation of Aryl Methyl Ketones using Formamidine (B1211174) Hydrochloride

A highly efficient method for synthesizing primary α-ketoamides, such as this compound, involves the molecular iodine-catalyzed oxidative amidation of aryl methyl ketones. nih.govnih.gov This approach uniquely utilizes formamidine hydrochloride as an amino surrogate, providing a direct route to free (N-H) α-ketoamides, a class of compounds for which synthetic methods were previously scarce. researchgate.net

The reaction proceeds by treating an aryl methyl ketone, like acetophenone (B1666503), with formamidine hydrochloride in the presence of a catalytic amount of iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net This process is believed to occur through a self-sequenced cascade involving iodination of the ketone, followed by a Kornblum oxidation, amidation, a subsequent oxidation step, and finally decarbonylation to yield the desired α-ketoamide. nih.govresearchgate.net

This strategy is notable for its use of an inexpensive and readily available catalyst and aminating agent. The reaction conditions are generally mild, and the method demonstrates good tolerance to a variety of functional groups on the aromatic ring of the aryl methyl ketone.

Table 1: Iodine-Catalyzed Synthesis of α-Ketoamides

| Entry | Aryl Methyl Ketone | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | This compound | 85 |

| 2 | 4'-Methylacetophenone | N-[2-(4-Methylphenyl)-2-oxoethyl]formamide | 82 |

| 3 | 4'-Methoxyacetophenone | N-[2-(4-Methoxyphenyl)-2-oxoethyl]formamide | 78 |

| 4 | 4'-Chloroacetophenone | N-[2-(4-Chlorophenyl)-2-oxoethyl]formamide | 88 |

| 5 | 3'-Nitroacetophenone | N-[2-(3-Nitrophenyl)-2-oxoethyl]formamide | 75 |

Yields are representative and sourced from studies on iodine-catalyzed amidation. researchgate.net

Oxidative Cross-Coupling Reactions to Yield Derivatives

Oxidative cross-coupling reactions represent a powerful tool for the synthesis of a diverse range of N-substituted α-ketoamide derivatives. These reactions often involve the coupling of an aryl methyl ketone with an amine or an amide source, facilitated by a metal catalyst and an oxidant.

Copper-catalyzed systems are prominent in this area. rsc.orgrsc.orgresearchgate.net For instance, the aerobic oxidative coupling of aryl methyl ketones with N,N-dimethylformamide (DMF) using a copper catalyst provides a direct route to α-ketoamides. rsc.orgresearchgate.net In this reaction, DMF serves as the nitrogen source. Molecular oxygen often plays a crucial role as the terminal oxidant, making it an environmentally benign choice. rsc.orgrsc.org

Palladium catalysis has also been employed for the synthesis of α-ketoamides through double carbonylative amination reactions. nih.govacs.org More recently, a palladium-catalyzed double isocyanide insertion reaction, switched by the organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been developed to assemble α-ketoamides from (hetero)aryl halides. d-nb.info This method demonstrates broad substrate scope and the potential for late-stage functionalization of complex molecules. d-nb.info

These oxidative cross-coupling strategies allow for the introduction of a wide variety of substituents on the nitrogen atom of the amide, leading to a vast library of α-ketoamide derivatives. The choice of catalyst and reaction partners can be tailored to achieve the desired molecular complexity.

Advanced Synthetic Strategies and Green Chemistry Perspectives

In line with the growing emphasis on sustainable chemical manufacturing, recent research has focused on developing advanced and greener synthetic routes to this compound and its analogues.

Novel Catalytic Systems in Formation

The development of novel catalytic systems aims to improve efficiency, reduce cost, and minimize environmental impact.

Metal-Free Catalysis: A significant advancement is the use of metal-free catalysts. For example, a glucose-based carbonaceous material (GCM) has been shown to be a highly effective, reusable, and eco-friendly catalyst for the oxidative cross-dehydrogenative coupling of α-ketoaldehydes with amines. rsc.orgrsc.org This catalyst operates under solvent-free conditions at a relatively low temperature of 50 °C. rsc.orgrsc.org

Photoredox Catalysis: Visible-light-mediated synthesis has emerged as a powerful green chemistry tool. The synthesis of α-ketoamides can be achieved via the oxidative amination of 2-bromoacetophenones using Eosin Y as a metal-free photoredox catalyst and air as the oxidant. nih.gov This method benefits from mild reaction conditions and the use of readily available starting materials. nih.gov

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative to traditional methods that rely on chemical oxidants. The anodic oxidation of acetophenone in the presence of ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of α-ketoamides. researchgate.net More broadly, electrochemical methods are being explored for the synthesis of formamides from simple feedstocks like methanol (B129727) and ammonia (B1221849), or from CO2-derived molecules, which could provide sustainable pathways to key synthons. nih.govresearchgate.net

Sustainable Methodologies for Production

The principles of green chemistry are increasingly being integrated into the synthesis of α-ketoamides, focusing on reducing waste and energy consumption.

Use of Green Oxidants and Solvents: Many modern methods prioritize the use of molecular oxygen or air as the terminal oxidant, with water being the only byproduct. rsc.orgnih.gov Furthermore, there is a drive towards using greener solvents or performing reactions under solvent-free conditions. rsc.orgrsc.org

Atom Economy: Synthetic routes are being designed to maximize atom economy. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are particularly advantageous in this regard. For example, a one-pot synthesis of α-ketoamides from α-keto acids and amines using ynamides as coupling reagents proceeds under extremely mild conditions with high yields. acs.org

Biotechnological Approaches: While direct enzymatic synthesis of this compound is not yet established, biotechnology offers sustainable routes to key precursors. For instance, 2-phenylethanol, a precursor to acetophenone, can be produced through the fermentation of L-phenylalanine by various microorganisms, such as yeasts. mdpi.com This biotechnological approach provides a renewable alternative to petrochemical-based synthesis. mdpi.com

Table 2: Comparison of Advanced Synthetic Strategies

| Strategy | Catalyst/Mediator | Key Advantages |

|---|---|---|

| Metal-Free Catalysis | Glucose-based Carbonaceous Material | Reusable, inexpensive, solvent-free, mild conditions |

| Photoredox Catalysis | Eosin Y / Visible Light | Metal-free, uses air as oxidant, mild conditions |

| Electrochemical Synthesis | Anodic Oxidation | Avoids chemical oxidants, potential for renewable energy input |

| Sustainable Methodologies | Various | Use of O2 as oxidant, one-pot procedures, bio-based precursors |

Chemical Transformations and Reaction Pathways of N 2 Oxo 2 Phenylethyl Formamide

Reactivity of the Formamide (B127407) Moiety

The formamide group in N-(2-Oxo-2-phenylethyl)formamide exhibits reactivity characteristic of amides. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which influences its nucleophilicity and basicity.

Key reactions involving the formamide moiety include:

Hydrolysis: Under acidic or basic conditions, the formamide can be hydrolyzed to yield 2-amino-1-phenylethanone (also known as α-aminoacetophenone) and formic acid or a formate (B1220265) salt. This transformation is fundamental for deprotection strategies in multi-step syntheses.

Reduction: The formamide can be reduced to the corresponding amine, N-methyl-2-amino-1-phenylethanone, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the amide into a more basic secondary amine.

Dehydration: Treatment with dehydrating agents can lead to the formation of an isocyanide intermediate, although this is less common for N-substituted formamides compared to primary formamides.

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Acidic Hydrolysis | aq. HCl, heat | 2-Amino-1-phenylethanone hydrochloride, Formic acid | Cleavage of the amide bond. |

| Basic Hydrolysis | aq. NaOH, heat | 2-Amino-1-phenylethanone, Sodium formate | Cleavage of the amide bond. |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | N-Methyl-2-amino-1-phenylethanone | Reduction of the formyl group to a methyl group. |

Reactivity of the Phenacyl Ketone Moiety

The phenacyl ketone portion of the molecule contains a carbonyl group conjugated with a phenyl ring, which dictates its reactivity.

Notable reactions at the ketone functional group include:

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding N-(2-hydroxy-2-phenylethyl)formamide. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), which typically does not affect the formamide group under standard conditions.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions with Grignard reagents, organolithium compounds, and cyanide, leading to the formation of tertiary alcohols or cyanohydrins.

Enolate Formation: The α-carbon adjacent to the ketone can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various reactions, such as alkylation, aldol (B89426) condensation, and halogenation.

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Ketone Reduction | NaBH₄, MeOH | N-(2-Hydroxy-2-phenylethyl)formamide | Selective reduction of the ketone to a secondary alcohol. |

| Grignard Reaction | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | N-(2-Hydroxy-1-methyl-2-phenylethyl)formamide | Formation of a tertiary alcohol. |

| α-Bromination | Br₂, CH₃COOH | N-(2-Bromo-2-oxo-2-phenylethyl)formamide | Electrophilic substitution at the α-carbon. |

Oxidative and Reductive Transformations

As mentioned previously, the selective reduction of the ketone in this compound leads to the formation of the hydroxylated intermediate, N-(2-hydroxy-2-phenylethyl)formamide. This transformation is a key step in the synthesis of various biologically active molecules.

The hydroxylated derivative can undergo further reactions. For instance, oxidation of the secondary alcohol back to the ketone is possible using oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Electrophilic and Nucleophilic Reactions

The dual functionality of this compound allows for a range of electrophilic and nucleophilic interactions. The ketone's carbonyl oxygen and the formamide's carbonyl oxygen can act as nucleophiles (e.g., in protonation or coordination to Lewis acids), while the respective carbonyl carbons are electrophilic centers. The nitrogen atom of the formamide can also exhibit nucleophilicity, particularly after deprotonation. The aromatic ring can undergo electrophilic aromatic substitution, with the phenacyl group acting as a deactivating, meta-directing group.

Functional Group Interconversions Leading to Novel Derivatives

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The 1,4-relationship between the formamide nitrogen and the ketone carbonyl group is particularly conducive to cyclization reactions.

Oxazole (B20620) Synthesis (Robinson-Gabriel Synthesis): In the presence of a dehydrating agent, such as sulfuric acid or phosphorus oxychloride, this compound can undergo intramolecular cyclization to form 5-phenyloxazole. wikipedia.org This reaction is a classic example of the Robinson-Gabriel synthesis, where a 2-acylamino-ketone cyclizes to an oxazole. wikipedia.org

Imidazole (B134444) Synthesis: Condensation with ammonia (B1221849) or primary amines in the presence of an aldehyde can lead to the formation of substituted imidazoles.

Pyrazine Synthesis: Self-condensation of two molecules of the corresponding α-amino ketone (obtained after hydrolysis of the formamide) can yield 2,5-diphenylpyrazine.

These transformations highlight the utility of this compound as a building block in combinatorial chemistry and drug discovery for accessing diverse molecular scaffolds.

| Reaction Type | Reagents and Conditions | Product | Heterocyclic Core |

| Robinson-Gabriel Synthesis | H₂SO₄ or POCl₃, heat | 5-Phenyloxazole | Oxazole |

| Pyrazine Formation | 1. aq. HCl, heat; 2. Air oxidation | 2,5-Diphenylpyrazine | Pyrazine |

Photochemical Transformations of Related Structures

The study of the photochemical behavior of this compound is informed by the extensive research conducted on structurally analogous compounds, particularly α-keto amides and phenacyl derivatives. These related structures have been shown to undergo a variety of photochemical transformations, primarily involving cleavage and cyclization reactions. The presence of a keto group adjacent to an amide linkage provides a chromophore that can be activated by UV light, leading to characteristic reaction pathways.

Research into α-keto amides has revealed that they can undergo efficient photochemical cleavage. acs.orgacs.org This process is often initiated by the absorption of light, leading to the formation of an excited state. A key mechanistic feature is the transfer of a hydrogen atom from an N-alkyl substituent to the oxygen of the α-keto group, which can proceed through different potential mechanisms, including hydrogen atom abstraction or an electron-proton transfer. acs.org This hydrogen transfer leads to the formation of zwitterionic intermediates. acs.orgacs.org These intermediates are pivotal in the subsequent reactions, which can include the elimination of leaving groups attached to the α-position of the keto-amide. acs.orgresearchgate.net

For instance, α-keto amides with carboxylate or phenolate (B1203915) leaving groups at the α-position have been shown to undergo efficient photoelimination. acs.orgacs.org The quantum yields for these reactions can be significant, and the release of the leaving group can occur on a very fast timescale, such as microseconds to milliseconds. acs.orgacs.org The efficiency of these photochemical reactions is influenced by the conformation of the carboxamide group, with conformations that favor hydrogen transfer leading to more efficient photochemistry. acs.org In non-aqueous solvents, the zwitterionic intermediates may also undergo cyclization to form products like oxazolidin-4-ones. researchgate.net

The phenacyl group, a prominent feature of this compound, is a well-known photoremovable protecting group. lookchem.comacs.org The photochemistry of phenacyl esters, for example, has been studied in various solvent systems. lookchem.com Irradiation of these compounds can lead to cleavage of the ester bond, releasing the carboxylic acid. The primary by-product in these reactions is often acetophenone (B1666503), confirming the photochemical nature of the process. lookchem.com

The fundamental photochemical reactions of ketones, known as Norrish Type I and Type II reactions, are also relevant to the potential transformations of this compound. wikipedia.orgnih.gov

Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon (α-cleavage), leading to two radical fragments. wikipedia.org For a molecule like this compound, this could result in a phenacyl radical and a formylaminomethyl radical. These radicals can then undergo secondary reactions.

Norrish Type II reaction involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org This is then followed by either cleavage (β-scission) to form an alkene and an enol, or intramolecular cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org

The specific pathway followed depends on the structure of the ketone and the reaction conditions. wikipedia.org For some α-oxo amides, reactions that have characteristics of both Norrish Type I and Type II processes have been observed. chemrxiv.org

The following tables summarize key findings from studies on the photochemical transformations of related α-keto amides and phenacyl derivatives.

| Compound Type | Reaction Conditions | Major Products | Key Findings | Reference(s) |

| α-Keto amides with carboxylate leaving groups | λ > 300 nm, aqueous media | Carboxylic acids, diastereomeric hemiacetals | Efficient photochemical cleavage with quantum yields around 0.3. Release of the carboxylate group occurs on the sub-30 ms (B15284909) timescale. | acs.orgnih.gov |

| α-Keto amides with phenolate leaving groups | UV irradiation | para-Substituted phenols, oxazolidin-4-ones | Photoelimination occurs via zwitterionic intermediates. Product distribution is solvent-dependent, with cyclization favored in non-aqueous media. | researchgate.net |

| Phenacyl esters | UV irradiation, benzene (B151609)/water or water | Carboxylic acids, acetophenone | The presence of a surfactant can increase the efficiency and purity of the deprotection reaction. | lookchem.com |

| N,N-Dialkyl-α-oxoamides | Irradiation in methanol (B129727) | Oxazolidin-4-ones | Cyclization is a major pathway. | researchgate.net |

| N,N-Dibenzyl-α-oxoamides | Irradiation in aprotic solvent | β-Lactams | The nature of the N-substituent influences the reaction pathway. | researchgate.net |

Table 1. Summary of Photochemical Transformations of Related Structures.

| Reaction Type | Description | Potential Products for this compound Analogs | Reference(s) |

| Norrish Type I | α-cleavage of the excited carbonyl group. | Phenacyl radical and formylaminomethyl radical. | wikipedia.orgchemrxiv.org |

| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl group. | Not directly applicable due to the lack of a γ-hydrogen on the ethylformamide moiety. However, related structures with longer N-alkyl chains could undergo this reaction. | wikipedia.orgnih.gov |

| Photoelimination | Cleavage and release of a leaving group from the α-position. | If a suitable leaving group were present at the α-carbon, its release would be expected. | acs.orgacs.org |

| Photocyclization | Intramolecular cyclization of a photogenerated intermediate. | Potential for formation of heterocyclic structures like oxazolidinones. | researchgate.net |

Table 2. Fundamental Photochemical Reactions Relevant to this compound.

Spectroscopic Characterization and Structural Elucidation of N 2 Oxo 2 Phenylethyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for N-(2-Oxo-2-phenylethyl)formamide is not currently available in the public domain. To provide a comprehensive analysis, the following sections outline the expected spectral characteristics based on the compound's structure, though these remain theoretical in the absence of empirical data.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the formyl, methylene (B1212753), and phenyl groups. The chemical shifts, multiplicities, and coupling constants would provide crucial information for structural confirmation.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Formyl (CHO) | ~8.0-8.5 | Singlet |

| Methylene (CH₂) | ~4.5-5.0 | Doublet |

| Phenyl (C₆H₅) - ortho | ~7.8-8.0 | Multiplet |

| Phenyl (C₆H₅) - meta, para | ~7.4-7.7 | Multiplet |

| Amide (NH) | ~6.0-7.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The carbonyl carbons of the formyl and ketone groups would be expected to appear significantly downfield.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| Ketone (C=O) | ~195-200 |

| Formyl (CHO) | ~160-165 |

| Phenyl (C₆H₅) - Cipso | ~135-140 |

| Phenyl (C₆H₅) - Cortho, Cmeta, Cpara | ~125-135 |

| Methylene (CH₂) | ~45-55 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal the coupling between the amide proton and the adjacent methylene protons, as well as couplings between the aromatic protons.

HMQC: Would correlate the proton signals directly to their attached carbon atoms (e.g., the methylene protons to the methylene carbon).

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, further aiding in its identification and structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would likely be used to determine the accurate molecular weight of this compound. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺.

Expected ESI-MS Data:

| Ion | Expected m/z |

| [M+H]⁺ | ~164.06 |

| [M+Na]⁺ | ~186.04 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. While no specific GC-MS data for this compound is publicly available, a hypothetical fragmentation pattern can be proposed based on its structure. The electron ionization (EI) would likely lead to characteristic fragments.

Expected Major Fragments in GC-MS (EI):

| m/z | Fragment Ion |

| 105 | [C₆H₅CO]⁺ (benzoyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

| 58 | [CH₂NHCHO]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the unequivocal confirmation of the molecular formula. For this compound, the molecular formula is C₉H₉NO₂. sigmaaldrich.coma2bchem.com The calculated exact mass of this compound is 163.0633 g/mol .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. Although a specific IR spectrum for this compound is not available in the cited literature, the expected characteristic absorption bands can be predicted based on its structure.

Key functional groups in this compound include a secondary amide, a ketone, and an aromatic ring. The N-H stretching vibration of the amide is expected to appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) typically appears around 1650-1680 cm⁻¹, while the N-H bending vibration (Amide II band) is found near 1550-1640 cm⁻¹. The ketonic C=O group would exhibit a strong absorption band in the range of 1680-1700 cm⁻¹. Furthermore, the presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

In a typical single-crystal X-ray diffraction study, key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are determined. For instance, in the related carbamate, the molecule was found to crystallize in the monoclinic system with the space group P2₁/c. The analysis would reveal the planarity of the phenyl and formamide (B127407) groups and the dihedral angle between them, which significantly influences the molecular packing in the crystal lattice. Hydrogen bonding interactions, which play a crucial role in the supramolecular assembly, would also be identified and characterized.

Other Complementary Spectroscopic and Diffraction Techniques

Other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for completing the structural elucidation of this compound.

¹H NMR Spectroscopy: Proton NMR would provide information about the number of different types of protons and their chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene (-CH₂-) protons adjacent to the nitrogen and carbonyl groups, and the formyl proton (-CHO). The chemical shifts and coupling patterns of these signals would be invaluable in confirming the connectivity of the molecule.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy would reveal the number of unique carbon environments in the molecule. Signals corresponding to the carbonyl carbons of the ketone and the amide, the aromatic carbons of the phenyl ring, and the aliphatic methylene carbon would be observed at characteristic chemical shifts.

Computational Chemistry and Molecular Modeling of N 2 Oxo 2 Phenylethyl Formamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It offers a good balance between computational cost and accuracy, making it a popular choice for studying the properties of organic molecules. chemrxiv.org

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the identification and characterization of N-(2-Oxo-2-phenylethyl)formamide. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) spectrum of the molecule. This involves computing the second derivatives of the energy with respect to the atomic coordinates. Similarly, by calculating the magnetic shielding tensors, the nuclear magnetic resonance (NMR) chemical shifts can be predicted. Furthermore, time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies, which correspond to the absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3350 | N-H stretching |

| ν(C=O, amide) | 1685 | Amide C=O stretching |

| ν(C=O, ketone) | 1670 | Ketone C=O stretching |

| δ(N-H) | 1550 | N-H bending |

| ν(C-N) | 1420 | C-N stretching |

| ν(C-C, aromatic) | 1600, 1480 | Aromatic C-C stretching |

This table is for illustrative purposes only and represents typical values that would be obtained from DFT calculations.

The flexibility of the ethylformamide side chain in this compound allows for the existence of multiple conformers. DFT calculations can be used to perform a systematic conformational analysis to identify the stable geometries of the molecule. This is achieved by rotating the rotatable bonds and calculating the energy of each resulting conformation. The conformers with the lowest energies correspond to the most stable structures. The relative energies of these conformers provide insights into their population distribution at a given temperature.

Table 2: Illustrative Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 180° (trans) | 0.00 |

| 2 | 60° (gauche) | 1.5 |

| 3 | -60° (gauche) | 1.5 |

| 4 | 0° (cis) | 5.0 |

This table is for illustrative purposes only and represents a hypothetical energy landscape.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides insights into the static properties of molecules, molecular dynamics (MD) simulations are employed to study their dynamic behavior over time. In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions. For this compound, MD simulations could be used to study its flexibility in different solvents, its interaction with water molecules, and its potential to form hydrogen bonds.

Theoretical Studies on Reaction Mechanisms and Transition States

DFT calculations are a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved. This information is crucial for understanding the kinetics and thermodynamics of a reaction. For this compound, theoretical studies could be conducted to investigate its synthesis pathways or its degradation mechanisms, such as hydrolysis. For instance, studies on the hydrolysis of a related compound, N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide (B127407), have utilized DFT to explore different reaction pathways, including direct and water-assisted mechanisms. nih.gov Such a methodological approach could be applied to understand the stability and reactivity of the amide bond in this compound.

In Silico Screening and Virtual Ligand Design for Biological Targets

The computed properties of this compound, such as its three-dimensional structure, electronic properties (e.g., electrostatic potential), and conformational flexibility, can be utilized in in silico screening and virtual ligand design. These computational techniques are employed in drug discovery to predict the binding affinity of a molecule to a biological target, such as a protein or enzyme. While specific biological activities are outside the scope of this article, the computational characterization of this compound provides the fundamental data required for such virtual screening campaigns should a relevant biological target be identified.

Applications of N 2 Oxo 2 Phenylethyl Formamide in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The dual functionality of N-(2-Oxo-2-phenylethyl)formamide makes it an attractive precursor in multi-step synthetic sequences. The formamide (B127407) group provides stability and can act as a directing group or be hydrolyzed to reveal a primary amine, while the phenacyl moiety offers a reactive ketone and an aromatic ring for further modifications.

Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

This compound is a direct precursor to 2-aminoacetophenone (B1585202), a crucial building block for numerous pharmaceuticals. The formamide group serves as an effective protecting group for the primary amine, preventing unwanted side reactions while other parts of the molecule are being modified. Once the desired modifications are complete, the formyl group can be removed under hydrolytic conditions to liberate the reactive amine for subsequent cyclization or condensation reactions.

2-Aminoacetophenone and its derivatives are integral to the synthesis of various heterocyclic scaffolds found in APIs, such as quinolines, indazoles, and other fused heterocyclic systems. orgsyn.orgchemicalbook.com For instance, the synthesis of indazole derivatives often starts from 2'-aminoacetophenone, which is converted to an oxime and then cyclized. orgsyn.org The use of this compound as a stable, crystalline solid allows for easier handling and purification compared to the free amine, making it an advantageous starting material in the synthesis of these pharmaceutical intermediates.

Agrochemical Synthesis

While specific examples of this compound being used as a synthetic intermediate for commercial agrochemicals are not extensively documented in scientific literature, its structural motifs are relevant to the agrochemical field. Interestingly, the compound itself has been identified in nature. It is formed during wine maturation as a degradation product of indole-3-acetic acid, a primary phytohormone. researchgate.net This degradation pathway, which can lead to an "untypical aging off-flavor" in certain wines, involves the cleavage of the indole (B1671886) ring to form intermediates that ultimately yield N-formyl-2-aminoacetophenone (a synonym for the title compound). researchgate.net This natural occurrence underscores the compound's stability and relevance in biological systems related to agriculture. General chemical literature suggests that formamide derivatives are potential intermediates for agrochemicals, though specific pathways starting from this compound are not detailed. cymitquimica.com

Specialty and Fine Chemical Production

As a molecule possessing multiple reactive sites, this compound is a valuable building block for the production of specialty and fine chemicals. a2bchem.combldpharm.com Its structure is suitable for creating more complex molecules used in materials science, dye manufacturing, and as ligands in coordination chemistry. The combination of the aromatic ring, the ketone carbonyl, and the formamide linkage allows for a wide range of chemical transformations, including electrophilic aromatic substitution, condensation reactions at the ketone, and nucleophilic attack following deprotection of the amine. This versatility makes it a useful starting point for synthesizing substituted phenacylamines and other elaborate organic structures.

Building Block in Heterocyclic Compound Synthesis

The true synthetic power of this compound is most evident in its application as a precursor for constructing heterocyclic rings, which are core structures in many biologically active molecules.

Formation of Pyrimidine (B1678525) Derivatives

This compound and related acetophenone-formamide conjugates are key reactants in the modern synthesis of 4-arylpyrimidine derivatives. In a notable method, an oxidative annulation reaction promoted by potassium persulfate (K₂S₂O₈) allows for the construction of the pyrimidine ring. mdpi.com This strategy involves the activation of the acetophenone-formamide conjugate to react with another equivalent of formamide, which serves as the source for the remaining nitrogen and carbon atoms of the pyrimidine ring. mdpi.comresearchgate.net

The reaction proceeds via a [3+2+1] three-component annulation, where the acetophenone-formamide acts as a three-atom fragment (C-C-N). This method is highly efficient for creating multi-substituted pyrimidines, which are a class of compounds with significant pharmaceutical and biological activity.

| Reactant 1 | Reactant 2 | Key Reagent | Product Class | Significance |

|---|---|---|---|---|

| Acetophenone-formamide conjugate (e.g., this compound) | Formamide | K₂S₂O₈ (Potassium persulfate) | 4-Arylpyrimidines | Provides an efficient, metal-free route to a privileged heterocyclic scaffold in medicinal chemistry. |

Construction of Selenazole Scaffolds

The 1,3-selenazole (B15495438) ring is another important heterocycle in medicinal chemistry, known for its various biological activities. The most common route to this scaffold is the Hantzsch-type condensation, which typically involves the reaction of an α-haloketone with a selenium-containing nucleophile like selenourea (B1239437) or a selenoamide.

While this compound is not an α-haloketone and thus not a direct precursor in the traditional Hantzsch synthesis, it contains the fundamental phenyl-keto-C-N backbone required for forming a 4-phenyl-substituted selenazole. The standard synthesis uses precursors like 2-bromoacetophenone, which reacts with selenourea to yield 2-amino-4-phenyl-1,3-selenazole. Although a direct cyclization of this compound to a selenazole is not a commonly reported pathway, its structural components highlight the types of building blocks necessary for accessing this heterocyclic system.

| Ketone Precursor | Selenium Source | Product Class | Structural Relationship to this compound |

|---|---|---|---|

| 2-Bromoacetophenone (α-haloketone) | Selenourea | 2-Amino-4-phenyl-1,3-selenazoles | Contains the same phenyl-keto fragment. The α-aminoformamide group is replaced by an α-bromo group. |

| 2-Bromoacetophenone | Selenoformamide | 4-Phenyl-1,3-selenazoles | Illustrates the use of a formamide-related reagent (selenoformamide) to build the ring. researchgate.net |

Utility in the Synthesis of Oxazoles, Imidazoles, and Benzoxazepines (via related phenacyl derivatives)

This compound and its related phenacyl derivatives are highly versatile building blocks for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles. The inherent reactivity of the α-amido ketone moiety provides a direct pathway to several important heterocyclic cores.

Oxazole (B20620) Synthesis:

The most direct application of this compound in this context is in the synthesis of oxazoles via the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form an oxazole ring. wikipedia.org this compound is an ideal substrate for this transformation, as it is a specific type of 2-acylamino-ketone. The reaction typically requires a cyclodehydrating agent, such as phosphorus oxychloride or sulfuric acid, to facilitate the ring closure. wikipedia.org The general mechanism involves the conversion of the ketone carbonyl to an enol or enolate, which then attacks the formyl carbonyl, followed by elimination of water to yield the aromatic oxazole ring.

Alternative methods for oxazole synthesis often utilize related phenacyl derivatives. A common approach involves the reaction of α-haloketones, such as phenacyl bromide, with amides. ijpsonline.comslideshare.net This method, known as the Bredereck reaction, provides a flexible route to 2,4-disubstituted oxazoles. ijpsonline.com More recent advancements have focused on greener synthetic conditions, employing deep eutectic solvents (DES) as both the solvent and catalyst for the reaction between phenacyl bromides and various amides, leading to high yields of oxazole derivatives. researchgate.netresearchgate.net

Imidazole (B134444) Synthesis:

The phenacyl moiety is a cornerstone in the synthesis of imidazole derivatives. A prevalent method involves the reaction of α-haloketones, like α-bromoacetophenones, with amidines. For instance, a microwave-assisted pseudo-three-component reaction between two equivalents of an aroylmethyl bromide and an amidine salt can produce N-aroylmethylimidazoles in good yields. wikipedia.org The structure of this compound is closely related to the key intermediates in these syntheses. The formamide group can be considered a protected amine; upon hydrolysis, it would yield 2-aminoacetophenone, a primary precursor for imidazole synthesis when reacted with a source for the remaining carbon and nitrogen atoms of the ring. A classic method involves heating an α-amino ketone with formamide, which serves as the source for the C2 carbon of the imidazole ring. nih.gov

The versatility of phenacyl bromide, a related derivative, is highlighted in its extensive use in multicomponent reactions for the synthesis of diverse heterocyclic compounds, including various imidazole structures. nih.govresearchgate.net

Benzoxazepine Synthesis:

The synthesis of the seven-membered benzoxazepine ring system is more complex, but methodologies have been developed that employ precursors structurally related to phenacyl derivatives. While not involving this compound directly, these routes illustrate synthetic pathways accessible from related starting materials. One novel method describes the synthesis of benzo[b] wikipedia.orgnih.govoxazepines through the reaction of 2-aminophenols with alkynones. rsc.org This reaction proceeds via a proposed alkynylketimine intermediate that undergoes a 7-endo-dig cyclization. rsc.org

Other strategies include the synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepines from the reduction of 4-chromanone (B43037) oximes, which can undergo rearrangement. researchgate.net Furthermore, domino reactions, such as the PPh₃-catalyzed aza-Morita-Baylis-Hillman reaction between salicyl N-tosylimines and allenoates, provide a one-step route to functionalized benzoxazepine derivatives. nih.gov These examples showcase the diverse strategies available for constructing the benzoxazepine core, starting from precursors that feature key structural elements found in phenacyl derivatives. nih.govrsc.orgresearchgate.net

Development of Novel Synthetic Methodologies

The unique structure of this compound and its derivatives has been central to the development of new and efficient synthetic methods. Research has focused on improving reaction conditions, increasing yields, and adhering to the principles of green chemistry.

A significant trend is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been successfully employed for the regioselective, pseudo-three-component synthesis of novel N-phenacylimidazoles from α-bromoacetophenones and acetamidine (B91507) hydrochloride. wikipedia.org Similarly, ultrasound irradiation has been used to facilitate the one-pot synthesis of 2-arylbenzoxazoles from o-aminophenol and aldehydes, demonstrating another energy-efficient approach. ijpsonline.com

The development of environmentally benign reaction media is another key area. Deep Eutectic Solvents (DES), which are biodegradable and have low toxicity, have been shown to be effective media for the synthesis of oxazole derivatives from phenacyl bromides and amides, often proceeding without the need for an additional catalyst. researchgate.net

Furthermore, methodologies are being developed that utilize formamide derivatives as a C1 source for the construction of heterocyclic rings. For example, an efficient, one-pot, metal-free synthesis of benzimidazoles and benzothiazoles has been developed using dimethylformamide (DMF) as the C1 source in the presence of the Mukaiyama reagent as an organocatalyst. researchgate.net Formamides have also been shown to act as catalysts themselves, enabling cost-efficient amidation and esterification by activating carboxylic acids via acid chloride intermediates. nih.gov These innovations highlight a move towards more sustainable and atom-economical synthetic processes. researchgate.netnih.gov

Table 1: Examples of Novel Synthetic Methodologies for Heterocycles

| Target Heterocycle | Key Reagents | Methodology | Key Feature | Reference |

|---|---|---|---|---|

| N-Aroylmethylimidazoles | Aroylmethyl bromide, Amidine salt | Microwave-Assisted Synthesis | Rapid, regioselective, good yields | wikipedia.org |

| Oxazole derivatives | Phenacyl bromide, Amides | Ultrasound & Deep Eutectic Solvents (DES) | Green chemistry, catalyst-free potential | ijpsonline.comresearchgate.net |

| Benzimidazoles | 1,2-Phenylenediamine, DMF | Organocatalysis (Mukaiyama Reagent) | Metal-free, use of formamide derivative as C1 source | researchgate.net |

Applications in Materials Chemistry and Polymer Science

While this compound is primarily recognized as a synthetic intermediate in organic chemistry, its structural motifs, particularly the formamide group, are relevant in the field of polymer and materials science.

The formamide functional group is a key component in the production of certain polymers. A prominent example is the free-radical polymerization of N-vinylformamide (NVF) to produce poly(N-vinylformamide) (PNVF). mcmaster.ca This polymer is a valuable precursor to poly(vinylamine), a cationic polyelectrolyte with applications in areas such as water treatment, papermaking, and personal care products. The polymerization of NVF can be carried out via precipitation polymerization methods, which allow for the synthesis of polymers with significantly reduced levels of contaminants. googleapis.com Although this compound itself is not the monomer in this case, the chemistry of NVF demonstrates the utility of the formamide group in creating functional macromolecules. mcmaster.cagoogleapis.com

In the realm of advanced materials, amide structures similar to that in this compound are used to create functional materials with tailored properties. For instance, N-(2-arylethyl)-2-methylprop-2-enamides, which share the N-alkylethylamide core, have been synthesized and used as functional monomers for creating molecularly imprinted polymers (MIPs). mdpi.com These polymers are designed to have high selectivity for specific target molecules. In one study, a polymer imprinted with a derivative of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide showed high affinity towards biomolecules like tyramine (B21549) and L-norepinephrine, demonstrating a sophisticated application in materials science for creating selective sorbents. mdpi.com This highlights the potential for phenylethylamide-type structures to serve as building blocks for high-performance functional materials.

Biological Activity and Pharmacological Relevance of N 2 Oxo 2 Phenylethyl Formamide and Its Derivatives

Investigations into Antimicrobial Activities

Antibacterial Efficacy Studies

The search for novel antibacterial agents is a continuous effort in the face of rising antimicrobial resistance. Derivatives of N-(2-Oxo-2-phenylethyl)formamide have been synthesized and evaluated for their potential as antibacterial agents.

One area of investigation involves the synthesis of N-piperazinyl quinolones incorporating a 2-oxoethyl moiety. nih.govbohrium.com A series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones were synthesized and showed promising activity, particularly against Gram-positive bacteria. nih.govbohrium.com For instance, many of these new quinolone derivatives demonstrated high potency against various bacterial strains. bohrium.com The antibacterial action of quinolones is typically mediated through interference with bacterial topoisomerase enzymes. bohrium.com

Similarly, isoxazolinyl oxazolidinones have been explored for their antibacterial properties. A series of (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives were synthesized and evaluated. nih.gov Many of these compounds exhibited significantly lower Minimum Inhibitory Concentration (MIC) values compared to linezolid (B1675486) against several resistant Gram-positive and some Gram-negative bacteria. nih.gov

Another study focused on N-formyl tetrahydropyrimidine (B8763341) derivatives. These compounds were screened for their in-vitro antibacterial activity against both Gram-positive (Bacillus coccus, Staphylococcus aureus) and Gram-negative (Aerogenes, Pseudomonas aeruginosa) bacterial strains. chemrevlett.com The results indicated that the antibacterial activity was dependent on the substituents on the benzene (B151609) ring at the C4-position of the pyrimidine (B1678525) nucleus, with groups like -F, -OCH3, -Cl, and -NO2 enhancing the activity. chemrevlett.com

Furthermore, derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have shown potent antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria, with activities in some cases exceeding those of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. mdpi.com

Below is a table summarizing the antibacterial activity of selected this compound derivatives.

| Compound Class | Bacterial Strains | Activity | Reference |

| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones | Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis) | High activity against Gram-positive bacteria, mild against Gram-negative. bohrium.com | nih.govbohrium.com |

| (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide | Resistant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Klebsiella pneumoniae) | 2 to 10-fold lower MIC values compared to linezolid. nih.gov | nih.gov |

| N-formyl tetrahydropyrimidine derivatives | Bacillus coccus, Staphylococcus aureus, Aerogenes, Pseudomonas aeruginosa | Good antibacterial activity, dependent on substituents. chemrevlett.com | chemrevlett.com |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | Activity exceeded ampicillin and streptomycin by 10–50 fold. mdpi.com | mdpi.com |

Antifungal Efficacy Studies

Derivatives of this compound have also been investigated for their antifungal properties. For example, a series of linear dipeptide derivatives were synthesized and evaluated as antimicrobial agents. nih.gov Some of these compounds, tested via an agar (B569324) well diffusion assay, showed good activity against fungal strains like Candida albicans. nih.gov

In another study, ten new 3-(2-phenethyl)-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones were synthesized and their antifungal activities were tested against yeast-like fungi. nih.gov All the synthesized compounds proved to be highly effective, with minimal fungicidal concentration (MFC) values ranging from 1.56-12.5 µg/ml. nih.gov

N-formyl tetrahydropyrimidine derivatives have also been screened for their antifungal activity against Aspergillus niger. chemrevlett.com The study found that certain substitutions on the pyrimidine nucleus led to inspirational antifungal activity. chemrevlett.com

Furthermore, 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides have been identified as a promising scaffold for designing new antifungal compounds. researchgate.net Evaluation of these compounds against several strains of phytopathogenic fungi revealed a highly active compound with EC50 values of 0.85 and 2.29 µg/mL against A. solani and P. lingam, respectively. researchgate.net

The table below summarizes the antifungal activity of selected derivatives.

| Compound Class | Fungal Strains | Activity | Reference |

| Linear dipeptide derivatives | Candida albicans | Good activity in agar well diffusion assay. nih.gov | nih.gov |

| 3-(2-phenethyl)-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones | Yeast-like fungi (Candida albicans, C. parapsilosis, C. stellatoidea, C. pseudotropicalis) | Highly effective with MFC range: 1.56-12.5 µg/ml. nih.gov | nih.gov |

| N-formyl tetrahydropyrimidine derivatives | Aspergillus niger | Inspirational antifungal activity with certain substitutions. chemrevlett.com | chemrevlett.com |

| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamides | Phytopathogenic fungi (A. solani, P. lingam) | Highly active with low EC50 values. researchgate.net | researchgate.net |

Enzyme Inhibition Profiling

Inhibition of Parasitic Cysteine Proteases (e.g., Leishmania mexicana CPB)

While direct studies on this compound inhibiting Leishmania mexicana CPB are not prevalent in the provided search results, related structures have shown significant activity against parasitic cysteine proteases. For instance, peptidyl vinyl sulfones have been identified as potent inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum. nih.gov These inhibitors have been shown to arrest the development of the parasite in culture and exhibit antimalarial effects. nih.gov The core sequence of these inhibitors often includes a phenyl group, which is a key feature of this compound.

Structure-Activity Relationship (SAR) Analysis for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives related to this compound, several SAR studies have been conducted.

In the context of antibacterial quinolone derivatives, SAR studies have guided their development. bohrium.com It was observed that ketones and oximes generally had better activity than O-benzyl oximes. bohrium.com Furthermore, bromo-substitution in a thiophene (B33073) series often had a positive effect on activity, and modifications at the N-1 and C-7 positions of the quinolone core influenced the microbiological and pharmacokinetic properties. bohrium.com

For N-formyl tetrahydropyrimidine derivatives, it was noted that the antimicrobial activity is dependent on the substituents on the benzene ring at the C4-position of the pyrimidine nucleus. chemrevlett.com Groups such as -F, -OCH3, -Cl, and -NO2 were found to enhance antimicrobial activity. chemrevlett.com

In a series of N-(2-oxo-3-oxetanyl)amides, which are inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), SAR studies revealed several requirements for recognition at the active site. scilit.comresearchgate.net This led to the identification of more potent inhibitors. scilit.comresearchgate.net

For pyrazole (B372694) hydrazones and amides, SAR studies have been extended to further understand their antiproliferative and antioxidant activities. nih.gov These studies involve modifying substituents on the pyrazole scaffold and observing the effects on biological activity. nih.gov

Exploration of Potential Therapeutic Applications

The diverse biological activities of this compound derivatives suggest a range of potential therapeutic applications.

The demonstrated antibacterial and antifungal activities point towards their potential development as new antimicrobial drugs to combat infectious diseases. nih.govbohrium.comnih.govchemrevlett.commdpi.comnih.govnih.govresearchgate.net

The inhibition of parasitic cysteine proteases by related compounds suggests a potential avenue for developing new treatments for parasitic diseases like malaria. nih.gov

Furthermore, some diaryl urea (B33335) derivatives containing a 2-oxo-2-phenylethoxy moiety have been synthesized and evaluated as VEGFR-2 inhibitors, indicating a potential application in cancer therapy. nih.gov These compounds have shown potent cytotoxic activity against various cancer cell lines. nih.gov

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by N-(2-oxo-3-oxetanyl)amides suggests a role in modulating inflammatory responses, as NAAA is involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). scilit.comresearchgate.net

Anti-inflammatory Properties of Analogues

Currently, there is a notable lack of specific studies in the peer-reviewed scientific literature that investigate the anti-inflammatory properties of this compound or its direct analogues. While the broader class of α-aminoketones and related amide derivatives have been explored for various biological activities, dedicated research into the anti-inflammatory potential of this specific chemical series is yet to be published. Therefore, no detailed research findings or data tables on their anti-inflammatory effects can be presented at this time.

Antioxidant Properties of Analogues

In contrast to the lack of anti-inflammatory data, the antioxidant potential of analogues of this compound has been a subject of investigation. A study on a series of N-(2-oxo-2-p-tolylethyl)-amide derivatives, which are structurally very similar to this compound analogues, has demonstrated significant antioxidant activity. nih.gov These compounds were evaluated for their ability to scavenge free radicals, a key mechanism in combating oxidative stress.

The research indicated that certain structural modifications on the amide portion of the molecule led to potent antioxidant effects. The findings from this study on N-(2-oxo-2-p-tolylethyl)-amide derivatives suggest that the this compound scaffold is a promising starting point for the development of novel antioxidants. The antioxidant activity of these analogues was found to be comparable to or even better than that of the natural product Aegeline, which was used as a reference compound. nih.gov

Table 1: Antioxidant Activity of N-(2-oxo-2-p-tolylethyl)-amide Analogues (Note: This table is based on data for structurally related tolyl derivatives due to the absence of direct data for phenylethylformamide analogues.)

| Compound ID | Structure | Antioxidant Activity Profile | Reference |

|---|---|---|---|

| 4 | N-(2-oxo-2-p-tolylethyl)cinnamamide | Equipotent to Aegeline | nih.gov |

| 12 | N-(2-oxo-2-p-tolylethyl)-3-phenylpropiolamide | Better than Aegeline | nih.gov |

| 17 | N-(2-oxo-2-p-tolylethyl)benzamide | Equipotent to Aegeline | nih.gov |

| 20 | N-(2-oxo-2-p-tolylethyl)acetamide | Equipotent to Aegeline | nih.gov |

| Aegeline (V) | Natural Product Reference | Standard | nih.gov |

Studies in Metabolic Disorders

The investigation of this compound analogues has extended to their potential role in managing metabolic disorders, particularly dyslipidemia. The same study that highlighted the antioxidant properties of N-(2-oxo-2-p-tolylethyl)-amide derivatives also explored their in vivo antihyperlipidemic activity in a Triton-induced hyperlipidemia model in rats. nih.gov

Several of the synthesized compounds demonstrated significant reductions in lipid levels, with some showing activity comparable to the natural reference compound, Aegeline. nih.gov This suggests that the chemical scaffold of N-(2-oxo-2-arylethyl)amides holds promise for the development of new treatments for metabolic conditions characterized by elevated lipid profiles. The dual action of some of these compounds as both antioxidants and antihyperlipidemic agents is particularly noteworthy, as oxidative stress is closely linked to the pathophysiology of metabolic diseases.

Table 2: Antidyslipidemic Activity of N-(2-oxo-2-p-tolylethyl)-amide Analogues (Note: This table is based on data for structurally related tolyl derivatives due to the absence of direct data for phenylethylformamide analogues.)

| Compound ID | Structure | In Vivo Antihyperlipidemic Activity | Reference |

|---|---|---|---|

| 4 | N-(2-oxo-2-p-tolylethyl)cinnamamide | Equipotent to Aegeline | nih.gov |

| 12 | N-(2-oxo-2-p-tolylethyl)-3-phenylpropiolamide | Better than Aegeline | nih.gov |

| 17 | N-(2-oxo-2-p-tolylethyl)benzamide | Equipotent to Aegeline | nih.gov |

| 20 | N-(2-oxo-2-p-tolylethyl)acetamide | Equipotent to Aegeline | nih.gov |

| Aegeline (V) | Natural Product Reference | Standard | nih.gov |

Mechanistic Investigations of Biological Action

Detailed mechanistic studies specifically elucidating the biological actions of this compound and its derivatives are limited in the current scientific literature. However, based on the observed antioxidant activities of its close analogues, some potential mechanisms can be inferred.

The demonstrated antioxidant effects of N-(2-oxo-2-p-tolylethyl)-amide derivatives strongly suggest a mechanism involving free radical scavenging. nih.gov The chemical structure, featuring an amide and a ketone group on a flexible ethyl chain attached to an aromatic ring, may facilitate the donation of a hydrogen atom or an electron to neutralize reactive oxygen species. The nature of the substituent on the amide nitrogen appears to play a crucial role in modulating this activity.

For the observed antihyperlipidemic effects, the mechanism is likely more complex and could involve multiple pathways. It is hypothesized that the antioxidant properties of these compounds may contribute to their lipid-lowering effects, as oxidative stress is a known factor in the development of dyslipidemia. nih.gov However, direct interactions with key enzymes or receptors involved in lipid metabolism cannot be ruled out and warrant further investigation. To date, specific molecular targets for the antidyslipidemic action of this class of compounds have not been identified.

Analytical Method Development for N 2 Oxo 2 Phenylethyl Formamide

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and analysis of N-(2-Oxo-2-phenylethyl)formamide from reaction mixtures, as well as for its purification and the determination of its purity. The choice of method depends on the specific analytical goal, such as routine purity checks, high-resolution separation of impurities, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound due to its moderate polarity.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (like water with a buffer such as phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of the target compound from both more polar and less polar impurities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl and carbonyl groups in this compound provide strong chromophores. The wavelength of maximum absorbance (λmax) for this compound would be determined by a UV scan and is expected to be in the range of 240-280 nm. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

For more demanding separations requiring higher resolution and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in significantly improved peak sharpness and shorter run times.

The principles of separation in UPLC are similar to HPLC, primarily relying on reversed-phase chromatography. However, the enhanced efficiency of UPLC allows for a more detailed impurity profile, capable of separating closely related structural isomers or degradation products. The faster analysis times are particularly beneficial for high-throughput screening applications. An analysis of related compounds, such as 2-(2-phenylethyl)chromones, has been effectively performed using UPLC coupled with mass spectrometry, demonstrating the power of this technique for complex mixtures. nih.govmdpi.com

Table 2: Representative UPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 2.1 mm x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 5 min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm / Mass Spectrometry |

| Injection Volume | 2 µL |

Gas Chromatography (GC) for Volatile Derivatives

This compound itself has a relatively low volatility, which can make direct analysis by Gas Chromatography (GC) challenging without employing high temperatures that might lead to degradation. However, GC can be a valuable tool for the analysis of volatile impurities or for the analysis of the compound after derivatization to a more volatile form.

For instance, if volatile starting materials or byproducts are expected in a synthesis mixture, a GC method with a suitable capillary column (e.g., a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be developed. While direct GC analysis of this compound is not common, information on the GC analysis of a related compound, N-(2-phenylethyl)formamide, is available and suggests that with appropriate conditions, analysis of similar structures is feasible. nist.gov

Development of Spectrophotometric Assays

Spectrophotometric assays offer a rapid and cost-effective method for the quantification of this compound, particularly in quality control settings where a simple and fast method is advantageous. These assays are based on the principle of measuring the absorbance of light by the compound at a specific wavelength.

The development of a spectrophotometric assay begins with determining the UV-Vis spectrum of a pure sample of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile). The wavelength of maximum absorbance (λmax) is then selected for the assay. A calibration curve is generated by measuring the absorbance of a series of standard solutions of the compound at this wavelength. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

While specific spectrophotometric assays for this compound are not extensively documented in the literature, methods developed for other compounds with similar chromophoric systems can serve as a template. For instance, assays developed for other aromatic ketones can be adapted.

Purity Assessment and Impurity Profiling

A critical aspect of analytical method development is the assessment of purity and the identification of potential impurities. Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation products.

Impurity profiling is typically carried out using high-resolution chromatographic techniques such as HPLC or UPLC, often coupled with mass spectrometry (LC-MS). This combination allows for the separation of impurities from the main compound and provides valuable information about their molecular weights, which aids in their identification.

Potential impurities in a synthetic batch of this compound could include unreacted starting materials like 2-aminoacetophenone (B1585202) or formic acid derivatives, as well as byproducts from side reactions. Degradation products might form upon exposure to light, heat, or extreme pH conditions.

The purity of this compound is typically expressed as a percentage and can be determined from the HPLC or UPLC chromatogram by calculating the area of the main peak relative to the total area of all peaks. A purity of ≥97% is often cited by commercial suppliers. chemscene.com

Future Directions and Emerging Research Avenues

Exploration of Novel and More Efficient Synthetic Pathways

The development of novel and efficient synthetic routes to N-(2-Oxo-2-phenylethyl)formamide and its derivatives is a fundamental prerequisite for extensive research. Current methodologies for the synthesis of α-ketoamides can be adapted and optimized for this specific target. Future research should focus on:

Green Chemistry Approaches: Investigating environmentally benign synthetic methods that minimize waste, use less hazardous reagents, and are more energy-efficient will be crucial. This could involve exploring catalytic methods, solvent-free reactions, or the use of renewable starting materials.

Flow Chemistry Synthesis: The application of continuous flow technologies could offer significant advantages in terms of scalability, safety, and reaction control for the synthesis of this compound. This would be particularly beneficial for producing larger quantities required for extensive biological screening and other applications.

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell biocatalysts for the synthesis of α-ketoamides is a promising area. These methods can offer high stereoselectivity and operate under mild reaction conditions, providing a sustainable alternative to traditional chemical synthesis.

Design and Synthesis of Structurally Diversified Derivatives with Enhanced Bioactivity

The core structure of this compound offers numerous opportunities for structural modification to create a library of derivatives with potentially enhanced biological activities. A systematic structure-activity relationship (SAR) study will be essential to guide the design of new analogs. Key areas for exploration include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) on the phenyl ring can significantly influence the electronic properties and steric profile of the molecule, potentially modulating its interaction with biological targets.

Modification of the Formamide (B127407) Group: Altering the formamide moiety, for instance, by replacing the formyl group with other acyl groups or by N-alkylation, could impact the compound's hydrogen bonding capacity and metabolic stability.

Introduction of Heterocyclic Moieties: Replacing the phenyl ring with various heterocyclic systems could lead to derivatives with novel pharmacological profiles and improved pharmacokinetic properties.

A review of bioactive N-phenacylazole derivatives has shown that such modifications can lead to compounds with significant antifungal, antioxidant, antibacterial, and anticancer activities. mdpi.com

In-depth Mechanistic Studies of Biological Action and Target Identification

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is a critical area for future research. The α-ketoamide moiety is known to be a reactive pharmacophore that can interact with various biological targets. nih.govrsc.org Research efforts should be directed towards:

Target Identification and Validation: Employing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction to identify the specific cellular proteins that interact with this compound.

Elucidation of Signaling Pathways: Once a target is identified, further studies will be needed to unravel the downstream signaling pathways that are modulated by the compound. This could involve techniques like Western blotting, qPCR, and microarray analysis.